N,N'-Di-sec-butylthiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

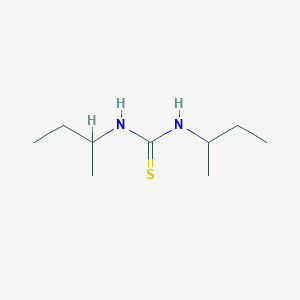

Structure

3D Structure

Properties

IUPAC Name |

1,3-di(butan-2-yl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2S/c1-5-7(3)10-9(12)11-8(4)6-2/h7-8H,5-6H2,1-4H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOGVESSTRJHKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=S)NC(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953266 | |

| Record name | N,N'-Dibutan-2-ylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31182-22-6 | |

| Record name | N,N'-Dibutan-2-ylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Conformational Analysis of N,n Di Sec Butylthiourea

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the molecular structure of N,N'-Di-sec-butylthiourea, offering insights into its vibrational modes, electronic properties, and the connectivity of its atoms.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Conformation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecule by probing the vibrations of its chemical bonds. sepscience.comresearchgate.net These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy analyzes the inelastic scattering of monochromatic light. sepscience.com Symmetric vibrational modes are typically more active in Raman spectra, whereas antisymmetric modes are more prominent in IR spectra. sepscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon framework and the connectivity of atoms in a molecule. msu.edu Both ¹H and ¹³C NMR are instrumental in the structural analysis of this compound.

In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For instance, the protons on the sec-butyl groups will have characteristic shifts depending on their proximity to the electron-withdrawing thiourea (B124793) core. The coupling between adjacent protons (spin-spin splitting) reveals the connectivity of the carbon chain. msu.edu

¹³C NMR spectroscopy provides information on the different types of carbon atoms present in the molecule. bhu.ac.in The spectrum of this compound is expected to show distinct signals for the thiocarbonyl carbon (C=S), the methine carbons of the sec-butyl groups, the methylene (B1212753) carbons, and the terminal methyl carbons. The chemical shifts of these carbons are indicative of their hybridization and bonding environment. For example, the thiocarbonyl carbon typically appears in the downfield region of the spectrum. The study of related thiourea compounds has shown that the chemical shifts of the carbon atoms are sensitive to the nature of the substituents on the nitrogen atoms.

Mass Spectrometry and its Integration with Computational Chemistry

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and fragmentation pattern of this compound. nist.gov The electron ionization (EI) mass spectrum of this compound is available in the NIST Chemistry WebBook, providing a unique fragmentation pattern that serves as a molecular fingerprint. nist.gov The molecular ion peak confirms the molecular weight of the compound, which is 188.33 g/mol . nist.govnist.gov

The integration of mass spectrometry with computational chemistry has become an increasingly valuable tool in structural elucidation. acs.org Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the fragmentation pathways of the molecule under mass spectrometric conditions. By comparing the theoretically predicted mass spectrum with the experimental one, a more confident assignment of the fragment ions can be achieved, leading to a more detailed understanding of the molecule's structure and stability.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. cutm.ac.in For this compound, the key chromophore is the thiocarbonyl group (C=S). The UV-Vis spectrum of such compounds typically displays two main types of electronic transitions: π → π* and n → π*. libretexts.org

The π → π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org This is generally a high-energy transition, resulting in a strong absorption band at a shorter wavelength. cutm.ac.in The n → π* transition involves the promotion of a non-bonding electron (from the sulfur or nitrogen atoms) to the π* antibonding orbital of the thiocarbonyl group. libretexts.orgmasterorganicchemistry.com This transition is of lower energy and therefore appears at a longer wavelength, typically with a lower intensity. masterorganicchemistry.com The position and intensity of these absorption bands can be influenced by the solvent and the nature of the substituents on the thiourea core.

X-ray Crystallographic Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.

Determination of Molecular Geometry and Planarity

Single-crystal X-ray diffraction analysis of N,N'-di-n-butylthiourea, a closely related compound, reveals key structural features that are likely to be shared with the sec-butyl derivative. nih.govresearchgate.net The thiourea core is generally planar, and the C=S bond distance is around 1.71 Å. wikipedia.org The C-N bond lengths are intermediate between single and double bonds, indicating electron delocalization within the N-C-S unit. nih.gov

In the crystal structure of N,N'-di-n-butylthiourea, the molecules are linked by N-H···S hydrogen bonds, forming centrosymmetric dimers. nih.govresearchgate.net These dimers are further connected into layers. The conformation of the butyl groups relative to the C=S bond is described as syn and anti. nih.govresearchgate.net It is expected that this compound would also exhibit similar hydrogen bonding patterns and conformational isomers in the solid state.

Table 1: Crystallographic Data for N,N'-di-n-butylthiourea researchgate.net

| Parameter | Value |

| Chemical Formula | C₉H₂₀N₂S |

| Molecular Weight | 188.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 12.6395 (6) Å |

| b | 10.0836 (6) Å |

| c | 9.0128 (5) Å |

| β | 90.476 (5)° |

| Volume | 1148.66 (11) ų |

| Z | 4 |

| Density (calculated) | 1.089 Mg/m³ |

Analysis of Bond Distances and Angles (C=S, C-N) in N,N'-di-n-butylthiourea

In the solid state, N,N'-di-n-butylthiourea features a planar thiourea core. wikipedia.org The carbon-sulfur double bond (C=S) distance has been reported as 1.712(2) Å. wikipedia.org The carbon-nitrogen bonds (C-N) within the thiourea group have lengths that fall within the range of 1.33 to 1.46 Å, indicating a degree of delocalization of the nitrogen lone pair electrons into the C=S bond. wikipedia.org

Investigation of Conformational Isomerism (Syn-Anti, Syn-Syn) in Symmetrically Substituted Dialkylthioureas

The conformation of N,N'-disubstituted thioureas is highly dependent on the steric bulk of the alkyl groups. For N,N'-di-n-butylthiourea, where the substituent is a primary alkyl chain, the molecule adopts a syn-anti conformation relative to the C=S bond. wikipedia.orgresearchgate.netnih.goviucr.org This arrangement means one n-butyl group is positioned on the same side (syn) as the sulfur atom, and the other is on the opposite side (anti). researchgate.netnih.goviucr.org

In contrast, studies on N,N'-di-tert-butylthiourea, which has bulky tertiary alkyl groups, show that it adopts a syn-syn conformation, where both tert-butyl groups are on the same side as the sulfur atom. researchgate.netnih.goviucr.org This highlights the critical role that substituent size plays in determining the molecular geometry.

Intermolecular Interactions and Supramolecular Assembly of N,N'-di-n-butylthiourea

Characterization of Hydrogen Bonding Networks (N-H...S=C)

The supramolecular structure of N,N'-di-n-butylthiourea is dominated by hydrogen bonding. The key interaction is the N-H···S=C hydrogen bond, where the amine hydrogen acts as the donor and the sulfur atom of the thiocarbonyl group acts as the acceptor. researchgate.netnih.goviucr.org There is no mention of N-H···O bonds in the literature for the pure compound, which would only be expected if co-crystallized with an oxygen-containing molecule.

Formation of Dimeric and Polymeric Supramolecular Structures

In the crystal structure of N,N'-di-n-butylthiourea, two molecules first associate via a pair of N-H···S hydrogen bonds to form a centrosymmetric dimer. researchgate.netnih.goviucr.org This dimer formation creates a characteristic R²₂(8) graph set motif. These dimers then act as building blocks, connecting to other dimers through additional N-H···S hydrogen bonds to form extended, two-dimensional polymeric layers. researchgate.netnih.gov

Crystal Packing and Layer Formation in the Solid State

The crystal packing of N,N'-di-n-butylthiourea is characterized by the formation of distinct layers. nih.gov These layers possess a hydrophilic interior, composed of the hydrogen-bonded thiourea groups, and a hydrophobic exterior, made up of the n-butyl chains. researchgate.netnih.goviucr.org The final three-dimensional structure is achieved through the interlacing of these external butyl groups from adjacent layers, which are held together by van der Waals forces. researchgate.netnih.gov

Theoretical and Computational Chemistry Studies on N,n Di Sec Butylthiourea

Density Functional Theory (DFT) Simulations

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure and properties of thiourea (B124793) derivatives. For molecules like N,N'-Di-sec-butylthiourea, DFT simulations are employed to optimize molecular geometry, calculate vibrational frequencies, and determine electronic properties such as orbital energies and electron density distribution. Hybrid functionals, such as B3LYP, combined with appropriate basis sets like 6-31G*, have proven effective in yielding accurate results for related systems. scholaris.ca

These simulations are crucial for understanding the fundamental aspects of the molecule's behavior. For instance, DFT-optimized structures provide precise bond lengths and angles, which are foundational for more complex analyses. acs.org Theoretical studies on related N,N'-disubstituted thioureas demonstrate that DFT calculations can accurately predict the most stable tautomeric forms (thione vs. thiol) and their relative energies, showing a strong preference for the thione form in complex formation. acs.org

Wave Function Analysis Techniques for Bonding Characterization

To delve deeper than simple geometry, wave function analysis techniques are applied to the results of DFT calculations. Methods such as the Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Electron Localization Function (ELF) are used to characterize the nature of chemical bonds within this compound. These analyses quantify the covalent and electrostatic character of the C=S and C-N bonds, revealing the extent of electron sharing and polarization.

In studies of similar substituted thioureas interacting with metal ions, the combination of DFT and wave function analysis has been instrumental in characterizing the metal-thiourea bond. acs.org This approach helps to elucidate how substituents, such as the sec-butyl groups, influence the donor-acceptor properties of the sulfur and nitrogen atoms, thereby affecting coordination chemistry. acs.org

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the sec-butyl groups and rotation around the C-N bonds give rise to several possible conformations for this compound. Conformational analysis is performed to identify the stable isomers and the energy barriers between them. This is often achieved by mapping the potential energy surface (PES) as a function of key dihedral angles. acs.orgrsc.org For a molecule like this, the PES is a high-dimensional function of all atomic coordinates, with local minima representing stable or metastable conformers. libretexts.org

Studies on the closely related N,N'-di-tert-butylthiourea have identified three primary conformations: cis-cis, cis-trans, and trans-trans, based on the orientation of the alkyl groups relative to the C=S bond. dss.go.th A similar equilibrium is expected for the di-sec-butyl analogue. By systematically rotating the relevant dihedral angles and performing energy minimizations at each step, a contour plot of the PES can be generated. researchgate.net This map reveals the lowest energy pathways for interconversion between conformers and the corresponding activation energies (ΔG‡). ias.ac.in

| Conformer | Relative Orientation of sec-Butyl Groups | Hypothetical Relative Energy (kcal/mol) | Key Dihedral Angles (τ1, τ2) |

|---|---|---|---|

| trans-trans | Both groups anti to the S atom | 0.0 (most stable) | ~180°, ~180° |

| cis-trans | One group syn, one group anti | ~0.5 - 1.5 | ~0°, ~180° |

| cis-cis | Both groups syn to the S atom | ~2.0 - 3.0 (least stable due to steric hindrance) | ~0°, ~0° |

Evaluation of Stereoelectronic Factors Influencing Reactivity and Coordination

Stereoelectronic effects are spatial arrangements of orbitals that influence molecular properties and reactivity. wikipedia.org In this compound, these effects are critical in determining its behavior as a ligand. The orientation of the nitrogen lone pairs and the π-system of the thiocarbonyl group dictates the molecule's nucleophilicity and its preferred geometry when coordinating to metal centers.

The interplay between the filled orbitals (donor) and empty anti-bonding orbitals (acceptor) governs stabilizing interactions. For example, hyperconjugation effects involving the σ-bonds of the sec-butyl groups and the π-system can influence the rotational barriers around the C-N bonds. Furthermore, the specific conformation of the molecule dictates the spatial availability of the sulfur and nitrogen lone pairs for coordination, making stereoelectronic factors a key determinant of the molecule's reactivity profile in complexation reactions. rudn.ru

Molecular Dynamics Simulations of Thiourea-Metal Complexes

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, particularly for complex systems like a thiourea derivative interacting with metal ions in solution. nih.gov In a typical MD simulation, the system is placed in a simulation box, often with explicit solvent molecules, and the trajectories of atoms are calculated over a period, such as 100 nanoseconds, by solving Newton's equations of motion. nih.govunipd.it

For this compound, MD simulations can model the process of metal complexation, revealing the stability of the resulting complex, the preferred coordination numbers, and the geometry of the coordination sphere. mdpi.com Key parameters are analyzed from the simulation trajectory to provide a comprehensive picture of the complex's behavior. nih.govmdpi.com

| Parameter | Description | Information Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the complex over time compared to a reference structure. | Indicates the stability of the complex; low, stable RMSD suggests a stable conformation. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the molecule. nih.gov |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central point (e.g., the metal ion). | Determines coordination numbers and the structure of solvation shells. mdpi.com |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Provides insight into how the complex interacts with its solvent environment and changes in conformation. nih.govmdpi.com |

| Hydrogen Bond Analysis | Counts the number and duration of hydrogen bonds formed during the simulation. | Reveals key interactions that stabilize the complex or its binding to other molecules. mdpi.com |

Studies on Electronic Delocalization (e.g., Lowdin Bond Orders, Aromaticity)

The thiourea core (S=C-N₂) exhibits significant π-electron delocalization, which can be described by resonance structures. This delocalization contributes to the planarity of the N-C(S)-N moiety and influences the bond characteristics. The C-N bonds have partial double bond character, while the C=S bond is weaker than a typical thioketone double bond.

Computational methods can quantify this delocalization. Löwdin bond order analysis, derived from the molecular wave function, is an excellent tool for this purpose. scholaris.ca It assigns a numerical value to the bond order, allowing for a quantitative comparison. For this compound, the calculated C-N bond orders would be expected to be significantly greater than 1.0, and the C=S bond order less than 2.0, providing clear evidence of electron delocalization. scholaris.ca Other methods, like the Harmonic Oscillator Model of Aromaticity (HOMA) or its extension HOMED, can also be applied to quantify the degree of delocalization within the core structure. mdpi.com

| Bond | Idealized Bond Order | Hypothetical Löwdin Bond Order | Implication |

|---|---|---|---|

| C-N | 1.0 | ~1.4 - 1.6 | Significant double bond character due to delocalization. |

| C=S | 2.0 | ~1.5 - 1.7 | Weakened double bond character due to delocalization. |

Computational Modeling of Solution Structures and Interactions

Understanding how this compound behaves in a solvent is crucial for predicting its properties in real-world applications. Computational modeling, particularly through MD simulations, can simulate the molecule in various solvents, such as water or organic solvents. mdpi.com These models use force fields to describe the interactions between the solute and solvent molecules.

These simulations can reveal the structure of the solvation shell around the molecule by calculating radial distribution functions between solute atoms and solvent molecules. They also elucidate the network of hydrogen bonds that may form, for instance, between the N-H protons of the thiourea and acceptor atoms of a polar solvent. mdpi.com Furthermore, these models can predict the propensity for self-association, where multiple thiourea molecules might form dimers or larger aggregates in solution, stabilized by intermolecular hydrogen bonds. researchgate.net

Coordination Chemistry and Ligand Properties of N,n Di Sec Butylthiourea

Ligand Design and Substitution Effects on Coordination

The design of thiourea (B124793) ligands, including the nature of the substituents on the nitrogen atoms, plays a critical role in determining their coordination properties. The size and electronic effects of these substituents can influence chelation behavior, coordination modes, and the stability of the resulting metal complexes.

The N-substituent groups on a thiourea backbone significantly affect the molecule's electronic properties and, consequently, its performance as a ligand. ysxbcn.com The sec-butyl groups in N,N'-di-sec-butylthiourea are alkyl groups, which are generally considered electron-donating. This electronic effect can influence the nucleophilicity of the sulfur and nitrogen atoms.

The steric bulk of the sec-butyl groups is a major factor influencing the chelation behavior of this compound. This steric hindrance can affect the approach of metal ions and the geometry of the resulting complexes. For instance, in some cases, sterically demanding substituents can lead to the formation of complexes with lower coordination numbers. The reaction of N,N'-dicyclohexylthiourea, a sterically hindered ligand similar to this compound, with various metal salts selectively yields four-coordinated complexes. nih.gov

The conformation of the N,N'-disubstituted thiourea, which can be influenced by the nature of the substituents, also plays a role. Symmetrically substituted thioureas can exist in different conformations, which can impact their ability to form specific coordination geometries. iucr.orgresearchgate.net

Thiourea and its derivatives are classic examples of ambidentate ligands, capable of coordinating to a metal center through different donor atoms. In the case of this compound, the potential donor sites are the sulfur atom and the two nitrogen atoms. The coordination can be monodentate, typically through the sulfur atom, or bidentate, involving either both nitrogen atoms (N,N-), or a nitrogen and the sulfur atom (N,S-). acs.org

The preferred coordination mode is influenced by several factors, including the nature of the metal ion (hard or soft acid), the steric constraints imposed by the sec-butyl groups, and the solvent. Soft metal ions generally prefer to bind to the soft sulfur donor, while harder metal ions might favor coordination with the harder nitrogen atoms. However, the steric bulk around the nitrogen atoms in this compound likely makes sulfur coordination the more favorable monodentate mode.

In some substituted thioureas, particularly those with acyl or aroyl groups, O,S- or O,N-bidentate coordination is possible due to the presence of the carbonyl oxygen. conicet.gov.ar While this compound itself lacks an oxygen donor, understanding these various binding possibilities in related ligands provides a broader context for its coordination chemistry. Theoretical studies on substituted thioureas have shown that monodentate coordination through the sulfur atom (M-S) or a nitrogen atom (M-N), as well as bidentate interactions (N-M-N or S-M-N), are all possible. acs.org

Intramolecular hydrogen bonding can play a significant role in the coordination chemistry of N,N'-disubstituted thioureas by pre-organizing the ligand for metal binding and enhancing its affinity for metal ions. nih.govacs.org In thiourea derivatives containing N-H protons, intramolecular hydrogen bonds can form between the N-H group and another electronegative atom within the ligand, such as the sulfur of the thiocarbonyl group or a substituent group.

Complexation with Transition Metal Ions

This compound forms complexes with a variety of transition metal ions. The synthesis and characterization of these complexes provide valuable insights into the ligand's coordination properties and the nature of the resulting metal-ligand bonds.

Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction and the reaction conditions can be varied to obtain complexes with different metal-to-ligand ratios and coordination geometries. For example, the reaction of N,N'-dicyclohexylthiourea with Co(II), Ni(II), and Zn(II) salts has been shown to produce four-coordinated complexes. nih.gov

The characterization of these complexes is typically carried out using a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is useful for identifying the coordination mode of the thiourea ligand by observing shifts in the vibrational frequencies of the C=S and C-N bonds upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides information about the structure of the ligand in the complex and can be used to study dynamic processes in solution. nih.gov Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles within the coordination sphere of the metal ion. nih.goviucr.orgresearchgate.net

Table 1: Selected Metal Complexes of Substituted Thioureas and their Characterization Data

| Metal Complex | Coordination Geometry | Key Spectroscopic Data | Reference |

| [Co(N,N'-dicyclohexylthiourea)₂Cl₂] | Distorted tetrahedral | ¹H NMR shows shifts due to intramolecular H-bonding. | nih.gov |

| [Ni(N,N'-dicyclohexylthiourea)₂Br₂] | Distorted tetrahedral | IR shows shifts in ν(C=S) and ν(C-N). | nih.gov |

| [Pd(N,N'-disubstituted-imidazole-2-thione)₂Cl₂] | Square planar | X-ray diffraction reveals Pd-S and Pd-Cl bond lengths. | nih.gov |

| [Cu(I) complexes with N,N'-di-n-butylthiourea] | Varies | X-ray structures of copper complexes are known. | iucr.orgresearchgate.net |

| [Hg(II) complexes with N,N'-di-n-butylthiourea] | Varies | X-ray structures of mercury complexes are known. | iucr.orgresearchgate.net |

This table presents data for structurally related thiourea complexes to illustrate typical characterization findings.

In many transition metal complexes of thiourea derivatives, the primary coordination is through the sulfur atom, forming a metal-sulfur bond. nih.gov This is particularly true for soft metal ions. The strength of the M-S bond can be influenced by the electronic properties of the substituents on the nitrogen atoms. Electron-donating groups like sec-butyl would be expected to increase the electron density on the sulfur atom, potentially leading to stronger M-S bonds.

While less common due to steric hindrance, metal-nitrogen bonding can also occur. acs.org The investigation of M-N bonding is crucial for understanding the potential for bidentate (N,S- or N,N-) chelation. Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the nature and strength of both M-S and M-N bonds. acs.org These studies can help to rationalize the observed coordination geometries and the relative stabilities of different coordination modes. The interplay between the Lewis acidity of the metal center and the Lewis basicity of the adjacent sulfur atom in metal-thiolate complexes can lead to cooperative reactivity, a concept that may have relevance in the context of metal-thiourea complexes as well. nih.gov

Elucidation of Geometric Preferences and Solid-State Geometries of Complexes

The geometric preferences of metal complexes containing N,N'-disubstituted thiourea ligands are significantly influenced by the nature of the metal ion, its oxidation state, and the steric bulk of the alkyl substituents on the thiourea backbone. While crystal structures for complexes of this compound are not extensively documented in the reviewed literature, data from closely related N,N'-dialkylthiourea complexes provide a strong basis for understanding their likely solid-state geometries.

For instance, studies on complexes of various N,N'-substituted thioureas have revealed a range of coordination geometries. nih.gov X-ray crystal structures of copper(I), copper(II), nickel(II), and zinc(II) complexes with different N,N'-substituted thioureas show that the metal centers can adopt distorted tetrahedral, trigonal planar, or square planar geometries. nih.gov In many cases, the reaction of the thiourea ligand with a Cu(II) salt results in the reduction of the metal center to Cu(I). nih.gov

A study on N,N'-di-n-butylthiourea, a structural isomer of the sec-butyl derivative, mentions that the Cambridge Structural Database holds data for its complexes with mercury(II), copper(I), and copper(ii). nih.gov This indicates that N,N'-dialkylthioureas readily form stable crystalline complexes, allowing for detailed structural analysis. The conformation of the ligand itself is a key factor; for example, N,N'-di-n-butylthiourea molecules adopt a syn-anti conformation in the solid state, which is different from the syn-syn conformation observed for N,N'-di-tert-butylthiourea. nih.gov This conformational difference, arising from the varying steric hindrance of the alkyl groups, can be expected to influence the packing in the crystal lattice and the coordination geometry of the resulting metal complexes.

Furthermore, the synthesis and single-crystal X-ray diffraction of palladium(II) and platinum(II) complexes with N-allyl-N'-tert-butylthiourea, a related sterically hindered ligand, have been reported. These complexes provide concrete examples of the coordination modes that can be anticipated for bulky thiourea ligands.

Table 1: Crystallographic Data for a Related Thiourea Ligand

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 1,3-Di-n-butylthiourea | C₉H₂₀N₂S | Monoclinic | P2₁/c | 12.6395 | 10.0836 | 9.0128 | 90.476 |

This table presents data for the closely related N,N'-di-n-butylthiourea ligand to provide context for the structural properties of dialkylthioureas. nih.gov

Studies on the Stability and Reactivity of Metal-Thiourea Complexes

The stability of metal-thiourea complexes is a critical aspect that governs their formation and persistence in solution. The stability is influenced by factors such as the nature of the metal ion, the solvent, and the electronic and steric properties of the thiourea ligand. Generally, thioureas are soft ligands, preferring to coordinate with soft metal ions. The bulky sec-butyl groups in this compound are expected to play a significant role in the kinetic and thermodynamic stability of its complexes.

The reactivity of these complexes is also intrinsically linked to their stability. For instance, the reduction of Cu(II) to Cu(I) upon complexation with N,N'-substituted thioureas is a common reactive pathway. nih.gov This redox reactivity is a key feature of the coordination chemistry of thioureas with certain transition metals. The reactivity of metal-ligand complexes, in general, is dictated by the coordination modes, geometrical parameters, and any secondary interactions within the complex. psu.edu

Electrochemical Properties of Metal-Thiourea Complexes

The electrochemical behavior of metal-thiourea complexes provides valuable information about their electronic structure and redox activity. Cyclic voltammetry is a powerful technique to probe these properties.

Characterization of Redox Processes via Cyclic Voltammetry

Cyclic voltammetry (CV) studies on metal complexes of N,N'-disubstituted thioureas can reveal the potentials at which the metal center or the ligand undergoes oxidation or reduction. These studies help in understanding the electronic communication between the metal and the ligand and the stability of different oxidation states.

Although specific CV data for this compound complexes are not found in the reviewed literature, studies on related systems offer insights. For instance, the cyclic voltammetry of cobalt(II) complexes with polypyridine ligands has been extensively studied to understand their redox properties. semanticscholar.org In the context of thiourea derivatives, the cyclic voltammetry of N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine complexes has shown that redox processes can be ligand-centered. mdpi.com

For a hypothetical metal complex of this compound, a cyclic voltammogram would typically show one or more redox couples. The potential of these couples would be indicative of the ease of electron transfer to or from the complex. The separation between the anodic and cathodic peak potentials (ΔEp) can provide information about the reversibility of the redox process. A reversible one-electron process typically has a ΔEp of about 59 mV at room temperature.

Table 2: Hypothetical Cyclic Voltammetry Data for a Metal-N,N'-Di-sec-butylthiourea Complex

| Complex | Redox Couple | Epc (V) | Epa (V) | ΔEp (mV) | Ipc/Ipa |

| [M(this compound)n] | M(II)/M(I) | -0.50 | -0.44 | 60 | ~1 |

| [M(this compound)n] | Ligand Oxidation | +0.80 | +0.87 | 70 | >1 |

This table presents hypothetical data to illustrate the type of information that can be obtained from a cyclic voltammetry experiment. The values are not based on experimental results for the specific compound.

The redox potentials would be influenced by the metal ion and the coordination environment. The steric bulk of the sec-butyl groups might also affect the rate of electron transfer, which would be reflected in the peak separation and the ratio of the cathodic to anodic peak currents (Ipc/Ipa).

Catalysis Mediated by N,n Di Sec Butylthiourea and Its Derivatives

Organocatalysis and Activation Mechanisms

Thiourea (B124793) derivatives have emerged as powerful hydrogen-bonding organocatalysts. Their catalytic activity is primarily attributed to the ability of the two N-H protons to form a dual hydrogen-bond network with electrophilic substrates. This interaction effectively stabilizes anionic transition states or activates electrophiles toward nucleophilic attack. This mode of action is a cornerstone of noncovalent organocatalysis, mimicking the function of enzymatic active sites. wikipedia.org The acidity of the N-H protons, and thus the catalytic activity, can be fine-tuned by the electronic properties of the substituents on the nitrogen atoms.

Bifunctional thiourea catalysts, which incorporate a Lewis base (like a tertiary amine) alongside the thiourea moiety, exhibit cooperative catalysis. In such systems, the thiourea group activates the electrophile, while the basic site activates the nucleophile, leading to highly efficient and stereoselective transformations. This cooperative mechanism has been successfully applied in a wide array of reactions, including Michael additions, Mannich reactions, and cyanosilylations.

Supramolecular catalysis leverages non-covalent interactions to create organized, dynamic catalytic systems that can achieve high levels of selectivity and efficiency, often mimicking biological enzymes. nih.govbeilstein-journals.org Thiourea derivatives are excellent building blocks for supramolecular catalysts due to their defined hydrogen-bonding capabilities. beilstein-journals.org

Recognition-Driven Catalysis: This principle relies on the specific molecular recognition between the catalyst and the substrate. Thiourea-based macrocycles and cages are designed to bind specific anions or neutral molecules with high affinity and selectivity. nih.gov This binding pre-organizes the reactants within the catalyst's cavity, facilitating the desired chemical transformation. Anion-recognition directed catalysis is a powerful strategy where the catalyst specifically binds to the counteranion of a cationic reagent or an anionic intermediate, enhancing reactivity and controlling stereochemistry.

Nanoconfinement: This strategy involves encapsulating reactants within the confined space of a larger supramolecular assembly, such as a self-assembled capsule. This confinement can lead to significant rate accelerations and can alter reaction pathways and selectivities compared to the bulk solution. For example, resorcin lookchem.comarene capsules have been shown to create a nanoconfined environment that enables unprecedented catalytic activity, such as the β-selective glycosylation of glycals. While not specifically documented for N,N'-Di-sec-butylthiourea, the principle demonstrates the potential of using confined spaces to control reactivity.

The table below summarizes key principles of supramolecular catalysis relevant to thiourea-based systems.

| Supramolecular Principle | Description | Role of Thiourea Moiety |

| Recognition-Driven Catalysis | The catalyst selectively binds to substrates or intermediates through specific non-covalent interactions. | Acts as a hydrogen-bond donor for anion or electrophile recognition, directing the catalytic event. |

| Nanoconfinement | Reactants are encapsulated within a molecular container, leading to high local concentrations and altered reactivity. | Can be incorporated into the structure of self-assembling capsules to provide active sites within the confined space. |

| Induced-Fit Catalysis | The binding of a substrate induces a conformational change in the catalyst, creating an optimal active site. | Flexible thiourea-containing macrocycles can change conformation upon guest binding to enable cooperative catalysis. |

| Allosteric Regulation | The binding of an effector molecule at a site remote from the active site modulates catalytic activity. | Anion binding to a complex thiourea cage can trigger a structural change that affects its catalytic properties. |

Role in Metal-Mediated Catalysis

Beyond organocatalysis, thiourea derivatives, including N,N'-dialkylthioureas, serve as versatile ligands in transition metal-mediated catalysis. The sulfur and nitrogen atoms of the thiourea group can coordinate to metal centers, influencing the metal's electronic properties and steric environment. This coordination is fundamental to their function in both homogeneous and heterogeneous catalytic systems.

Homogeneous Catalysis: In homogeneous systems, where the catalyst and reactants are in the same phase, thiourea ligands can stabilize metal complexes and modulate their reactivity. rsc.org N,N'-di-n-butylthiourea, for example, is known to form complexes with metals like copper(I), copper(II), and mercury(II). nih.gov The structural flexibility of these ligands allows for the formation of various coordination geometries. Metal-ligand cooperation, where the ligand actively participates in bond-making and breaking steps, is an advanced concept where thiourea derivatives can play a role. rsc.orgmdpi.com For instance, the N-H groups can participate in proton transfer or hydrogen bonding to a substrate bound to the metal center.

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which offers advantages in catalyst separation and recycling. nih.govmdpi.com Thiourea derivatives can be immobilized on solid supports, such as silica (B1680970), polymers, or metal-organic frameworks (MOFs), to create robust heterogeneous catalysts. mdpi.com For example, copper complexes with thiourea-functionalized ligands have been supported on silica nanoparticles for use in azide-alkyne cycloaddition reactions. mdpi.com These solid-supported catalysts combine the precise molecular-level control of homogeneous catalysts with the practical benefits of heterogeneous systems.

The following table outlines the functions of thiourea ligands in these two catalytic regimes.

| Catalytic System | Ligand Function of Thiourea Derivatives | Example Application Areas |

| Homogeneous | Stabilize metal centers, modulate steric/electronic properties, participate in metal-ligand cooperation. | Cross-coupling reactions, hydrogenation, hydroformylation. |

| Heterogeneous | Serve as anchor points for immobilizing metal catalysts on solid supports, create well-defined active sites. | Click chemistry, oxidation reactions, C-H activation. |

The functionalization of otherwise inert C-H and C-C bonds is a major goal in modern synthetic chemistry, and thiourea derivatives have been implicated in catalytic systems that achieve these transformations. greyhoundchrom.comnih.gov

C-H Bond Activation: Transition metal catalysts are often employed for C-H activation, and the ligands surrounding the metal play a crucial role in the reaction's efficiency and selectivity. greyhoundchrom.comnih.gov While direct examples involving this compound are not prominent in the literature, related thiourea-based ligands can influence the regioselectivity of C-H functionalization by directing the metal catalyst to a specific C-H bond through non-covalent interactions or by modifying the electronic character of the active metal center. Supramolecular strategies, which can involve thiourea-based recognition units, offer a promising approach to control site-selectivity in C-H activation by positioning the substrate relative to the catalytic center. nih.gov

C-C Bond Formation: Thiourea-based organocatalysts are well-established promoters of C-C bond-forming reactions, such as Michael and Friedel-Crafts additions. researchgate.net In these reactions, the thiourea catalyst activates the electrophile via hydrogen bonding, making it more susceptible to attack by a nucleophile. researchgate.net Theoretical studies on the Michael addition catalyzed by bifunctional thioureas show that the transition states are stabilized by extensive hydrogen-bonding networks involving the thiourea unit, which is key to facilitating the C-C bond formation.

Reactivity with Small Molecules of Industrial and Environmental Relevance

The unique electronic and structural properties of thioureas enable them to interact with and activate small molecules, which is relevant for both industrial synthesis and environmental applications.

Carbon disulfide (CS2) is an important industrial chemical but also a toxic compound. The reaction between amines and CS2 is a primary route for the synthesis of dithiocarbamates and, subsequently, thioureas. The synthesis of N,N'-disubstituted thioureas can be achieved by reacting a primary amine with CS2. wikipedia.org This reaction underscores the inherent reactivity of the thiourea precursor components with CS2.

Research has shown that CS2 can react with the lysine (B10760008) residues of proteins in vivo to form thiourea cross-links, highlighting the ability of amine groups to capture CS2. This process is relevant to the toxicology of CS2 and its metabolite-producing parent compounds like disulfiram. The capture mechanism involves the nucleophilic attack of an amine on the electrophilic carbon of CS2, followed by reaction with a second amine to form the stable thiourea linkage. This reactivity suggests that thiourea-based compounds or their precursor amines could be explored for applications in CS2 sensing or sequestration.

Investigation of Reaction Pathways Leading to Isothiocyanate Formation

The generation of isothiocyanates from N,N'-disubstituted thioureas, such as this compound, is fundamentally rooted in the principle of a reversible chemical equilibrium. The primary pathway involves the thermal decomposition of the thiourea molecule, yielding the corresponding isothiocyanate and amine. This process is effectively the reverse of the standard synthetic route for creating N,N'-disubstituted thioureas, which involves the nucleophilic attack of an amine on an isothiocyanate. kuleuven.beucanr.edu

sec-Bu-NH-C(S)-NH-sec-Bu ⇌ sec-Bu-N=C=S + H₂N-sec-Bu (this compound ⇌ sec-Butyl isothiocyanate + sec-Butylamine)

This equilibrium is significantly influenced by reaction conditions, most notably temperature. Research into the thermal degradation of various thiourea derivatives indicates that decomposition temperatures are often in the range of 160–230 °C. nih.govresearchgate.net For instance, studies on metal complexes containing thiourea show that decomposition initiates around these temperatures, leading to the breakdown of the thiourea ligand. nih.gov Similarly, general studies on thiourea derivatives have noted decomposition occurs at temperatures between 230-260 °C. researchgate.net

The mechanism is predicated on the cleavage of a carbon-nitrogen bond within the thiourea backbone. The input of sufficient thermal energy allows the molecule to overcome the activation energy for this bond scission, leading to the formation of the more volatile isothiocyanate and amine products.

The reverse reaction, the formation of an N,N'-dialkylthiourea from an amine and an isothiocyanate, is a well-documented and facile process that can limit the yield of isothiocyanate during decomposition. kuleuven.beucanr.edu Studies on the thermal degradation of allyl isothiocyanate in aqueous solutions have confirmed that the major nonvolatile product is N,N'-diallylthiourea, formed when the initial hydrolysis product, allylamine, reacts with remaining allyl isothiocyanate. ucanr.edu This underscores the dynamic and reversible nature of the pathway.

Detailed kinetic studies on the decomposition of N-mono aryl thioureas have shown that both the solvent and the electronic nature of the substituents on the thiourea can affect the equilibrium and the subsequent yield of isothiocyanate. kuleuven.be The nucleophilic character of the resulting amine and the electrophilicity of the isothiocyanate are key factors in the reverse reaction rate. kuleuven.be

While specific kinetic data for this compound is not extensively detailed, the general mechanism for related compounds provides a strong predictive framework. The table below summarizes findings on the decomposition of various thiourea compounds, illustrating the common products formed.

Table 1: Thermal Decomposition Products of Selected Thiourea Derivatives

| Thiourea Compound | Conditions/Catalyst | Major Decomposition Products Identified | Reference |

|---|---|---|---|

| N,N-disubstituted-N′-acylthiourea nickel complexes | Thermal (TGA) | Metal Sulfide, Organic Fragments | nih.gov |

| N-mono aryl thioureas | Thermal | Aryl isothiocyanate, Aromatic amine | kuleuven.be |

| Allyl isothiocyanate (in aqueous solution) | Thermal, 100 °C | Allylamine, N,N'-diallylthiourea, various sulfides | ucanr.edu |

The data consistently show that the core reaction pathway involves the fragmentation of the thiourea structure into an amine and an isothiocyanate species. In the context of catalysis, the in-situ generation of sec-butyl isothiocyanate from this compound via this decomposition pathway could allow it to act as a precursor for the catalytically active species in a given reaction cycle.

Self-Assembly and Ordered Structures

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry. This compound, with its hydrogen bond donor (N-H) and acceptor (C=S) sites, is an ideal candidate for constructing supramolecular architectures.

The thiourea moiety is a robust and highly directional hydrogen-bonding motif that can be exploited to guide the self-assembly of molecules into predictable and stable supramolecular structures. In this compound, the two N-H groups can act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group serves as a hydrogen bond acceptor. This arrangement facilitates the formation of intermolecular N-H···S hydrogen bonds, which are the primary driving force for the self-assembly process.

While the crystal structure of this compound is not extensively detailed in the available literature, the behavior of its close structural analog, N,N'-Di-n-butylthiourea, provides significant insight into the expected supramolecular arrangements. In the solid state, N,N'-Di-n-butylthiourea molecules form centrosymmetric dimers through a pair of N-H···S hydrogen bonds. These dimers then further assemble into layers, creating a hydrophilic interior composed of the thiourea groups and a hydrophobic exterior formed by the butyl chains. It is highly probable that this compound would adopt similar hydrogen-bonded motifs, leading to the formation of one-dimensional chains or two-dimensional sheets. The bulkier sec-butyl groups might introduce steric effects that could influence the packing arrangement, potentially leading to different polymorphic forms or inclusion capabilities compared to the n-butyl isomer.

Table 1: Crystallographic Data for the Analogous Compound N,N'-Di-n-butylthiourea

| Parameter | Value |

|---|---|

| Chemical Formula | C9H20N2S |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.6395 (6) |

| b (Å) | 10.0836 (6) |

| c (Å) | 9.0128 (5) |

| β (°) | 90.476 (5) |

| Volume (ų) | 1148.66 (11) |

| Z | 4 |

Data obtained for N,N'-Di-n-butylthiourea, a structural isomer of this compound. wikipedia.org

Multi-component supramolecular systems, where two or more different molecules self-assemble, offer a pathway to materials with tunable properties. researchgate.netnih.gov The hydrogen-bonding capabilities of this compound make it a potential component for the formation of such systems. For instance, it could co-assemble with other molecules that have complementary hydrogen bonding sites, such as ureas, amides, or carboxylic acids, to form complex, ordered structures.

Furthermore, the self-assembly of small molecules into extended fibrous networks can lead to the formation of supramolecular gels. nih.gov These gels are capable of immobilizing large volumes of solvent. While there are no specific reports on this compound as a gelator, its ability to form extended hydrogen-bonded networks is a key characteristic of low molecular weight gelators. The balance between the hydrogen-bonding interactions of the thiourea core and the solubility imparted by the sec-butyl groups in various organic solvents would be critical in determining its gelation ability. The formation of multi-component gels could also be envisioned, where this compound acts as one component in a synergistic mixture to induce gelation. nist.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic ligands. acs.org The modular nature of MOFs allows for the tuning of their pore size, shape, and chemical functionality, making them promising for applications in gas storage, separation, and catalysis. researchgate.netnih.gov

While the use of this compound as a primary linker in MOF synthesis has not been extensively reported, the thiourea functionality presents interesting possibilities. The sulfur atom in the thiourea group can coordinate to various metal centers, and the N-H groups can participate in secondary interactions within the framework, such as hydrogen bonding with guest molecules or other framework components.

Coordination polymers, which can be considered as precursors or lower-dimensional analogues of MOFs, could also be synthesized using this compound as a ligand. The coordination of the sulfur atom to metal ions could lead to the formation of one-dimensional chains or two-dimensional layered structures. nih.gov

The chemical environment within the pores of a MOF dictates its interactions with guest molecules, which is crucial for applications like gas adsorption and separation. nih.govrsc.org If this compound were incorporated into a MOF structure, either as a functionalized linker or as an encapsulated guest, its thiourea group could engage in specific host-guest interactions.

Luminescent Materials

Luminescent materials, which emit light upon excitation, have a wide range of applications, including in sensors, lighting, and imaging. The development of new luminescent materials based on organic molecules is an active area of research.

While there is a lack of specific studies on the luminescent properties of this compound, many organic molecules containing heteroatoms and conjugated systems exhibit fluorescence. Thiourea derivatives, in particular, have been investigated for their potential as fluorescent chemosensors. researchgate.net The fluorescence of these molecules can be sensitive to their environment, such as the presence of specific ions or molecules, making them useful for detection purposes.

The potential for this compound to act as a luminescent material would depend on its electronic structure and the nature of its excited states. The presence of the thiocarbonyl group and the nitrogen atoms with lone pairs of electrons could give rise to n-π* and π-π* electronic transitions. The efficiency of any potential luminescence would be influenced by factors such as molecular rigidity and the surrounding environment. In the solid state, the formation of ordered supramolecular structures through hydrogen bonding could restrict intramolecular rotations and vibrations, which are often non-radiative decay pathways, potentially enhancing luminescence. Further research would be needed to explore the excitation and emission properties of this compound and to determine its viability as a component in luminescent materials.

Advanced Analytical Methodologies for Research on N,n Di Sec Butylthiourea

Spectroscopic Analytical Techniques in Research Laboratories

Spectroscopic methods are indispensable for probing the molecular structure of N,N'-Di-sec-butylthiourea. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate spectra that serve as unique molecular fingerprints.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for the qualitative identification and quantitative analysis of this compound. researchgate.netodu.edu These techniques measure the vibrational energies of molecular bonds. thermofisher.com FT-IR spectroscopy measures the absorption of infrared light by the molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light from a laser source. thermofisher.comcovalentmetrology.com Together, they provide complementary information for a comprehensive vibrational analysis. thermofisher.com

For qualitative analysis, the FT-IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its specific functional groups. The thiourea (B124793) core [-NH-C(S)-NH-] and the sec-butyl groups have distinct vibrational modes. Key vibrational assignments for thiourea derivatives have been established through both experimental and theoretical studies. eurjchem.comresearchgate.net For instance, the N-H stretching vibrations typically appear in the high-frequency region of the spectrum, while C=S stretching and N-C-N bending modes are found in the fingerprint region. The presence and position of bands related to C-H stretching, bending, and rocking vibrations would confirm the sec-butyl substituents.

Quantitative analysis can be performed by relating the intensity of a specific absorption or scattering band to the concentration of this compound in a sample. researchgate.net This requires the development of calibration models, often using a series of standards with known concentrations.

Table 1: Representative Vibrational Modes for this compound This table is illustrative and based on characteristic frequencies for thiourea and alkyl groups. Actual peak positions can vary based on molecular environment and physical state.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| N-H Stretch | -NH | 3100 - 3400 | FT-IR, Raman |

| C-H Stretch (asymmetric/symmetric) | -CH₃, -CH₂ | 2850 - 3000 | FT-IR, Raman |

| C=S Stretch | Thiourea Core | 700 - 850 | FT-IR, Raman |

| C-N Stretch | Thiourea Core | 1400 - 1500 | FT-IR, Raman |

| N-H Bend | -NH | 1500 - 1650 | FT-IR |

| C-H Bend (scissoring/rocking) | -CH₃, -CH₂ | 1350 - 1470 | FT-IR |

Modern spectroscopic analysis generates large, complex datasets that can be challenging to interpret directly. nih.gov Chemometric methods are statistical and mathematical techniques used to extract meaningful information from this multivariate data. e-bookshelf.de For the spectral analysis of this compound, chemometrics can be used for pattern recognition, classification, and the development of robust quantitative models.

Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique. nih.govmdpi.com It reduces the dimensionality of complex spectral data by transforming the original variables into a smaller set of uncorrelated variables called principal components (PCs). nih.gov When applied to a set of FT-IR or Raman spectra, PCA can help visualize clustering of samples based on their spectral similarities, identifying outliers or distinguishing between different batches of this compound. nih.gov

Soft Independent Modeling of Class Analogy (SIMCA) is a supervised classification method. A PCA model is built for a class of samples known to be this compound. This model can then be used to classify new, unknown samples, determining if their spectral characteristics are consistent with the reference class.

Partial Least Squares-Discriminant Analysis (PLS-DA) is another supervised classification technique. It is related to PCA but is optimized to separate predefined classes of samples. It could be implemented to discriminate between spectra of this compound and other related thiourea derivatives or impurities.

Table 2: Overview of Chemometric Methods for Spectral Analysis

| Method | Type | Primary Application for this compound Research |

|---|---|---|

| Principal Component Analysis (PCA) | Unsupervised Pattern Recognition | Exploratory data analysis, outlier detection, and visualization of spectral variance across different samples. |

| Soft Independent Modeling of Class Analogy (SIMCA) | Supervised Classification | Authenticity testing and quality control; verifying if a sample conforms to the spectral class of pure this compound. |

| Partial Least Squares-Discriminant Analysis (PLS-DA) | Supervised Classification | Discriminating between this compound and structurally similar impurities or other thiourea derivatives. |

Elemental Analysis and Thermogravimetric Analysis for Compositional Determination

Beyond molecular structure, verifying the elemental composition and thermal stability of this compound is crucial for its definitive characterization.

Elemental Analysis (EA) provides the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. uni-ulm.de This technique involves the combustion of a small, precisely weighed amount of the compound, followed by the quantitative detection of the resulting combustion gases (CO₂, H₂O, N₂, SO₂). thermofisher.com The experimental results are then compared with the theoretical values calculated from the molecular formula of this compound (C₉H₂₀N₂S). A close agreement between the experimental and theoretical values serves as strong evidence of the compound's purity and correct elemental composition. uni-ulm.de

Table 3: Elemental Composition of this compound (C₉H₂₀N₂S) Molar Mass: 188.34 g/mol

| Element | Theoretical Mass % | Hypothetical Experimental Mass % |

|---|---|---|

| Carbon (C) | 57.39% | 57.35% |

| Hydrogen (H) | 10.70% | 10.65% |

| Nitrogen (N) | 14.87% | 14.82% |

| Sulfur (S) | 17.03% | 16.98% |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net TGA is used to determine the thermal stability of this compound, study its decomposition pathway, and identify the temperature ranges in which it is stable. nih.gov A typical TGA experiment involves heating the sample at a constant rate and recording the resulting mass loss. mdpi.com The resulting thermogram (a plot of mass vs. temperature) can reveal information about decomposition temperatures, the presence of volatile components, and the kinetics of degradation. For this compound, TGA would indicate the onset temperature of decomposition and might show distinct mass loss steps corresponding to the cleavage of the sec-butyl groups followed by the breakdown of the thiourea backbone.

Table 4: Illustrative TGA Data for a Thiourea Derivative This data is hypothetical and serves to illustrate the type of information obtained from a TGA experiment.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Potential Interpretation |

|---|---|---|---|

| 1 | 200 - 280 | ~60% | Loss of the two sec-butyl groups. |

| 2 | 280 - 400 | ~40% | Decomposition of the remaining thiourea core. |

Q & A

Q. What are the recommended methods for synthesizing and characterizing N,N'-Di-sec-butylthiourea in a laboratory setting?

- Methodological Answer : Synthesis typically involves the reaction of sec-butylamine with carbon disulfide under controlled conditions. For purity assessment, use HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) to confirm structural integrity. Ensure stoichiometric ratios are optimized to minimize byproducts like thiourea derivatives. Characterization should include melting point analysis and elemental composition verification via mass spectrometry . Experimental replication requires documenting reaction conditions (temperature, solvent, catalyst) as per guidelines for reproducibility .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid dermal contact. Store in a cool, dry environment in sealed containers to prevent moisture absorption or decomposition. In case of spills, avoid water contact to prevent toxic gas release (e.g., hydrogen sulfide) and dispose of contaminated materials as hazardous waste. Refer to safety data sheets for thiourea analogs, which highlight risks of respiratory irritation and flammability under high temperatures .

Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?

- Methodological Answer : GC-MS (Gas Chromatography-Mass Spectrometry) is preferred for volatile derivatives, while FTIR (Fourier-Transform Infrared Spectroscopy) can identify functional groups like thiourea’s C=S bond. For non-volatile samples, LC-MS provides high sensitivity. Cross-validate results with calibration curves using certified reference standards .

Advanced Research Questions

Q. How does this compound function as a ligand or catalyst in transition-metal-mediated reactions?

- Methodological Answer : Its thiourea moiety acts as a soft Lewis base, coordinating with metals like palladium or copper to stabilize intermediates in cross-coupling reactions. To study this, employ X-ray crystallography to resolve coordination geometries and UV-Vis spectroscopy to monitor reaction kinetics. Compare catalytic efficiency with analogs (e.g., N,N'-diphenylthiourea) to assess steric/electronic effects .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., solubility, stability) for this compound?

- Methodological Answer : Conduct controlled replicate studies under standardized conditions (pH, solvent polarity, temperature). Use DSC (Differential Scanning Calorimetry) to re-evaluate thermal stability ranges. Publish raw datasets in repositories like Chemotion or RADAR4Chem to enable meta-analyses and error correction . Address discrepancies by comparing instrumental calibration methods across studies .

Q. What computational strategies are effective for modeling the reactivity of this compound in silico?

- Methodological Answer : Perform DFT (Density Functional Theory) calculations to map electron density around sulfur and nitrogen atoms, predicting nucleophilic/electrophilic sites. Validate models against experimental reaction outcomes (e.g., substitution rates). Use software like Gaussian or ORCA with basis sets (e.g., B3LYP/6-31G*) for accuracy. Share computational workflows via platforms like nmrXiv for peer validation .

Q. How does this compound’s stability vary under extreme pH or temperature conditions?

- Methodological Answer : Design accelerated degradation studies:

- Thermal Stability : Heat samples in a TGA (Thermogravimetric Analyzer) to identify decomposition thresholds.

- pH Stability : Monitor structural integrity via NMR after exposure to acidic/basic buffers.

Toxicity of degradation products (e.g., sec-butylamine) should be assessed using LC-MS/MS .

Q. What frameworks ensure FAIR (Findable, Accessible, Interoperable, Reusable) data management for studies involving this compound?

- Methodological Answer : Adopt Electronic Lab Notebooks (ELNs) like Chemotion to track experimental parameters and raw data. Use standardized metadata templates (e.g., ISA-Tab) for public repositories. Cite datasets with persistent identifiers (DOIs) in publications. Collaborate with consortia like NFDI4Chem to align with best practices in chemical data stewardship .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.